molecular formula C15H19NO5S B2617610 Methyl 4-{[(1-hydroxycyclohex-2-en-1-yl)methyl]sulfamoyl}benzoate CAS No. 2097920-63-1

Methyl 4-{[(1-hydroxycyclohex-2-en-1-yl)methyl]sulfamoyl}benzoate

Cat. No. B2617610
CAS RN: 2097920-63-1
M. Wt: 325.38
InChI Key: WMFWSRANYICBCB-UHFFFAOYSA-N
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Description

Methyl 4-{[(1-hydroxycyclohex-2-en-1-yl)methyl]sulfamoyl}benzoate is a chemical compound that has been the focus of several scientific studies in recent years. It is a sulfonamide derivative that exhibits a range of biological activities, making it a promising candidate for various applications in the field of pharmaceuticals.

Scientific Research Applications

Benzylic Hydroxylation and Sulfonation

Research indicates that alkyl-substituted polycyclic aromatic hydrocarbons can be metabolized into highly reactive benzylic sulfuric acid esters through benzylic hydroxylation followed by sulfonation. This metabolic pathway is significant in the context of carcinogenicity and mutagenicity, as it leads to the formation of electrophilic, mutagenic, and carcinogenic sulfuric acid esters of several hydroxymethyl aromatic hydrocarbons. This suggests a potential role in understanding the biochemical mechanisms of activation and tumorigenicity of certain compounds (Engst et al., 1999), (Surh & Miller, 1994).

Photopolymerization and Photochromic Properties

Methylacrylate polymers with photochromic side chains containing heterocyclic sulfonamide substituted azobenzene have been synthesized, showing potential applications in materials science. These materials exhibit photochromic properties due to trans–cis isomerization of the side chain azobenzene fragments, induced by illumination with unpolarized and polarized light, which could be relevant for developing new photo-responsive materials (Ortyl et al., 2002).

Synthesis and Structural Analysis

The synthesis and structural analysis of sulfonamide-derived compounds, including their transition metal complexes, have been studied, revealing potential applications in coordination chemistry and possibly catalysis. These compounds exhibit moderate to significant antibacterial activity, suggesting their potential use in developing new antimicrobial agents (Chohan & Shad, 2011).

Chemical Synthesis Optimization

Optimization processes in chemical synthesis involving compounds like Methyl 2-methoxy-5-aminosulfonyl benzoate have been explored, which is an intermediate of sulpiride. Such studies can contribute to more efficient and economical synthetic routes in pharmaceutical manufacturing (Xu et al., 2018).

Molecular Docking and Antimicrobial Activity

Sulfonamide derivatives have been synthesized and evaluated for their antimicrobial activity, with molecular docking studies providing insights into their potential mechanism of action. This research could inform the design of new drugs with improved efficacy against various microbial pathogens (Ghorab et al., 2017).

properties

IUPAC Name

methyl 4-[(1-hydroxycyclohex-2-en-1-yl)methylsulfamoyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO5S/c1-21-14(17)12-5-7-13(8-6-12)22(19,20)16-11-15(18)9-3-2-4-10-15/h3,5-9,16,18H,2,4,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMFWSRANYICBCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2(CCCC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-{[(1-hydroxycyclohex-2-en-1-yl)methyl]sulfamoyl}benzoate

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